molecular formula C7H5ClFIO B6286958 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene CAS No. 2385211-22-1

2-Chloro-3-fluoro-4-iodo-1-methoxybenzene

Cat. No.: B6286958
CAS No.: 2385211-22-1
M. Wt: 286.47 g/mol
InChI Key: BQFLTNFWPUOXEL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₅ClFIO and a molecular weight of 286.47 g/mol It is a substituted benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups on the benzene ring

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformations through electrophilic or nucleophilic mechanisms. The molecular targets and pathways involved vary based on the reaction type and conditions .

Comparison with Similar Compounds

2-Chloro-3-fluoro-4-iodo-1-methoxybenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-2-fluoro-1-iodo-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFLTNFWPUOXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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